Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide
Brand Name: Vulcanchem
CAS No.: 1394130-43-8
VCID: VC2764972
InChI: InChI=1S/C12H21NO2Si/c1-12(2,3)16(4,5)15-10-11-8-6-7-9-13(11)14/h6-9H,10H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCC1=CC=CC=[N+]1[O-]
Molecular Formula: C12H21NO2Si
Molecular Weight: 239.39 g/mol

Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide

CAS No.: 1394130-43-8

Cat. No.: VC2764972

Molecular Formula: C12H21NO2Si

Molecular Weight: 239.39 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide - 1394130-43-8

Specification

CAS No. 1394130-43-8
Molecular Formula C12H21NO2Si
Molecular Weight 239.39 g/mol
IUPAC Name tert-butyl-dimethyl-[(1-oxidopyridin-1-ium-2-yl)methoxy]silane
Standard InChI InChI=1S/C12H21NO2Si/c1-12(2,3)16(4,5)15-10-11-8-6-7-9-13(11)14/h6-9H,10H2,1-5H3
Standard InChI Key CRRWTSSOTLCXRR-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC1=CC=CC=[N+]1[O-]
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1=CC=CC=[N+]1[O-]

Introduction

Chemical Structure and Properties

Structural Characteristics

Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide consists of a pyridine ring with two key modifications: a [(1,1-dimethylethyl)dimethylsilyl]oxymethyl substituent at the 2-position and an N-oxide group. The structural arrangement of these functional groups significantly influences the compound's chemical behavior and reactivity . The pyridine ring structure is pivotal in determining its biological interactions and chemical reactivity.

Physical and Chemical Properties

The compound exhibits the following physical and chemical properties, which are essential for understanding its behavior in various chemical reactions and applications:

PropertyValue
Molecular FormulaC₁₂H₂₁NO₂Si
Molecular Weight239.39 g/mol
CAS Number1394130-43-8
IUPAC Nametert-butyl-dimethyl-[(1-oxidopyridin-1-ium-2-yl)methoxy]silane
DensityNot specified in available data
Melting PointNot specified in available data
Boiling PointNot specified in available data

Spectroscopic and Identifier Data

The compound can be characterized by various spectroscopic methods and chemical identifiers:

Identifier/Data TypeValue
InChIInChI=1S/C12H21NO2Si/c1-12(2,3)16(4,5)15-10-11-8-6-7-9-13(11)14/h6-9H,10H2,1-5H3
InChI KeyCRRWTSSOTLCXRR-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)Si(C)OCC1=CC=CC=[N+]1[O-]

Synthesis and Preparation

General Synthetic Approaches

The synthesis of Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide typically involves a multi-step process. The general synthetic route involves the protection of a 2-hydroxymethylpyridine with a tert-butyldimethylsilyl (TBDMS) group, followed by N-oxidation.

Reaction Conditions and Considerations

The synthesis requires careful control of reaction conditions to ensure high yield and purity. Key considerations include:

  • Anhydrous conditions during the silylation step to prevent hydrolysis of the silylating agent

  • Temperature control, typically room temperature for the silylation and variable depending on the oxidizing agent for the N-oxidation

  • Selection of appropriate solvents, typically dichloromethane for silylation and acetic acid or chloroform for N-oxidation

  • Precise equivalents of reagents to optimize yield and minimize side reactions

Chemical Reactivity

Reactivity of the N-Oxide Group

The N-oxide functionality in this compound significantly influences its reactivity. The oxygen atom creates an electron-deficient nitrogen center and alters the electronic distribution in the pyridine ring. Key reactions involving the N-oxide group include:

Reduction Reactions

The N-oxide group can be reduced to regenerate the pyridine nitrogen using reducing agents such as lithium aluminum hydride, sodium borohydride, or phosphorus tribromide . This reaction is particularly relevant when the N-oxide serves as a temporary activating or directing group.

Directed Functionalization

The N-oxide directs functionalization to specific positions on the pyridine ring, particularly in reactions with electrophiles or through rearrangement reactions. This directing effect is valuable for regioselective modifications of the pyridine ring.

Reactivity of the Silyl Ether Group

The tert-butyldimethylsilyl (TBDMS) ether group serves as a protecting group for the hydroxymethyl functionality and exhibits characteristic reactivity:

Deprotection Reactions

The TBDMS group can be selectively removed under various conditions, including:

  • Fluoride-based reagents (e.g., tetrabutylammonium fluoride)

  • Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)

  • Lewis acids (e.g., boron trifluoride etherate)

Stability Characteristics

The TBDMS group is generally stable under mild basic conditions and many oxidizing conditions, making it compatible with a range of transformations that might be required in multistep syntheses .

Applications in Organic Synthesis

As a Protected Intermediate

Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex pyridine derivatives. The protected hydroxymethyl group can be manipulated after other transformations have been performed on the pyridine ring.

In Heterocyclic Chemistry

The compound can be utilized in the synthesis of diverse heterocyclic systems, leveraging the reactivity of both the N-oxide and the protected hydroxymethyl groups to introduce various functionalities or to construct fused heterocyclic rings. Pyridine derivatives serve as precursors for synthesizing more complex heterocyclic compounds with applications in pharmaceutical development.

In Cross-Coupling Reactions

Functionalized pyridine derivatives, including N-oxides, can participate in transition metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds . For example, pyridine derivatives can act as ligands in palladium-catalyzed cross-coupling reactions, enhancing yields and selectivity.

Biological Activity and Applications

Antimicrobial Activity

Pyridine derivatives, particularly N-oxides, have demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that certain pyridine derivatives can inhibit the growth of these bacterial strains with minimum inhibitory concentrations (MIC) as low as 55-56 μg/mL.

Antiviral Properties

Pyridine compounds have shown antiviral activity against viruses like SARS-CoV-2, especially in the context of developing new treatments for COVID-19. The modifications to the pyridine structure can enhance selectivity and potency against viral targets.

Anti-inflammatory Effects

Pyridine compounds exhibit anti-inflammatory properties, making them candidates for treating conditions associated with chronic inflammation. Research has identified certain compounds as dual inhibitors of cyclooxygenase and lipoxygenase enzymes, which play crucial roles in inflammatory pathways.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide, each with distinct properties and applications:

CompoundKey Structural DifferenceImplications for Reactivity
Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Additional boronate ester groupUseful in cross-coupling reactions
Pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylMethyl group at 2-positionAltered reactivity and applications
Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxideDifferent substituent at 2-positionDifferent chemical properties and potential applications

Uniqueness in Chemical Space

Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide is unique due to its specific substitution pattern, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.

Synthetic Routes and Reaction Mechanisms

Protection of Hydroxyl Groups

The protection of hydroxyl groups with tert-butyldimethylsilyl chloride is a common strategy in organic synthesis. This reaction involves the nucleophilic attack of the alcohol oxygen on the silicon atom, facilitated by a base such as imidazole or triethylamine . The mechanism follows an SN2-type pathway with the base acting as a catalyst.

N-Oxidation Mechanisms

The oxidation of pyridine to pyridine N-oxide typically proceeds through a nucleophilic attack of the pyridine nitrogen on the oxidizing agent (e.g., hydrogen peroxide, m-CPBA). The electron pair of the nitrogen attacks the peroxide oxygen, followed by proton transfer and rearrangement to form the N-oxide .

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